

# Volemitol in Fungi: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Volemitol*

Cat. No.: *B1209155*

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## Introduction

**Volemitol**, a seven-carbon sugar alcohol, is a naturally occurring polyol found across various biological kingdoms, including the fungal domain. Its presence in both Ascomycota and Basidiomycota suggests diverse physiological roles, from a storage compound to a potential player in stress response and metabolic regulation. This technical guide provides a comprehensive overview of the distribution of **volemitol** in fungal species, details experimental protocols for its analysis, and explores its biosynthetic pathway and potential signaling implications.

## Volemitol Distribution in Fungal Species

**Volemitol** has been identified in a range of fungal species, spanning both major phyla, Ascomycota and Basidiomycota. While comprehensive quantitative data across a wide array of fungi remains an area of active research, existing studies provide valuable insights into its distribution.

**Ascomycota:** **Volemitol** has been notably detected in various lichen-forming fungi, which are symbiotic associations between a fungus (the mycobiont, typically an ascomycete) and a photosynthetic partner. For instance, it has been identified in mycobionts of lichens such as *Cladonia caespiticia* and *Parmelia acetabulum*[1]. The presence of **volemitol** in the lichen *Acroscyphus sphaerophoroides* has also been reported.

Basidiomycota: The inaugural isolation of **volemitol** was from the fruiting body of the mushroom *Lactarius volemus*, a member of the Basidiomycota. This discovery underscores the presence of this polyol in higher fungi. While detailed quantitative studies on a broad range of basidiomycetes are limited, the analysis of various edible mushrooms has revealed the presence of other polyols like mannitol and trehalose in significant quantities[2][3][4]. Further investigation into the polyol composition of a wider variety of basidiomycetes is warranted to fully understand the distribution of **volemitol**.

Table 1: Documented Presence of **Volemitol** in Fungal Species

Phylum	Species/Group	Common Name	Notes
Ascomycota	<i>Cladonia caespiticia</i> (mycobiont)	-	Detected in aposymbiotically cultured mycobiont[1].
Ascomycota	<i>Parmelia acetabulum</i> (mycobiont)	-	Detected in aposymbiotically cultured mycobiont[1].
Ascomycota	<i>Coniocybe furfuracea</i> (mycobiont)	-	Detected in aposymbiotically cultured mycobiont[1].
Ascomycota	<i>Baeomyces rufus</i> (mycobiont)	-	Detected in aposymbiotically cultured mycobiont[1].
Ascomycota	<i>Acroscyphus sphaerophoroides</i>	Crab's eye lichen	Volemitol identified as a metabolite[5].
Basidiomycota	<i>Lactarius volemus</i>	Weeping milk cap	First isolated from this species.

Note: This table is not exhaustive and represents currently available data. Quantitative values are often not specified in the literature.

## Experimental Protocols

The accurate quantification of **volemitol** in fungal matrices requires robust extraction and analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed for the analysis of polyols.

## Protocol 1: Extraction and GC-MS Analysis of Volemitol

This protocol outlines a general procedure for the extraction and subsequent GC-MS analysis of **volemitol** from fungal tissue, adapted from methods for polyol analysis.

### 1. Sample Preparation and Extraction:

- Lyophilize fresh fungal material to a constant dry weight.
- Grind the dried tissue into a fine powder using a mortar and pestle or a ball mill.
- Accurately weigh approximately 100 mg of the powdered sample into a glass extraction tube.
- Add 5 mL of a methanol:water solution (e.g., 80:20, v/v).
- Vortex the mixture vigorously for 1 minute.
- Perform extraction using one of the following methods:
  - Ultrasonication: Sonicate the sample in a water bath for 30 minutes at room temperature.
  - Shaking Incubation: Incubate the sample on a shaker at room temperature for 1-2 hours.
- Centrifuge the extract at 10,000 x g for 10 minutes.
- Carefully transfer the supernatant to a new tube.
- Repeat the extraction process on the pellet with an additional 5 mL of the extraction solvent to ensure complete recovery.
- Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

### 2. Derivatization:

- To increase the volatility of the polyols for GC analysis, a derivatization step is necessary. Silylation is a common method.
- To the dried extract, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Seal the vial tightly and heat at 70°C for 60 minutes.
- Cool the sample to room temperature before injection into the GC-MS.

### 3. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness).
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1  $\mu$ L in splitless mode.
- Mass Spectrometer (MS) Conditions:
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Electron Impact (EI) Energy: 70 eV.
- Scan Range: m/z 50-600.
- Quantification: Identification and quantification of **volemitol** are achieved by comparing the retention time and mass spectrum of the derivatized sample with that of an authentic **volemitol** standard that has undergone the same derivatization process. A calibration curve should be generated using a series of known concentrations of the **volemitol** standard.

## Protocol 2: HPLC Analysis of Volemitol

HPLC can also be used for the analysis of underivatized polyols, though it may require specific columns and detectors.

### 1. Sample Preparation and Extraction:

- Follow the same extraction procedure as described in Protocol 1 (steps 1a-1h).
- After evaporation, reconstitute the dried extract in a known volume of the mobile phase (e.g., ultrapure water or a water/acetonitrile mixture).
- Filter the reconstituted sample through a 0.22  $\mu$ m syringe filter before injection into the HPLC system.

### 2. HPLC Analysis:

- High-Performance Liquid Chromatograph (HPLC) Conditions:
- Column: A column suitable for carbohydrate and sugar alcohol analysis, such as an amino-based column (e.g., Aminex HPX-87H) or a hydrophilic interaction liquid chromatography (HILIC) column.

- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25, v/v) for HILIC, or dilute sulfuric acid (e.g., 5 mM) for an ion-exchange column.
- Flow Rate: 0.5 - 1.0 mL/min.
- Column Temperature: 30-60°C, depending on the column type.
- Injection Volume: 10-20 µL.
- Detection:
  - Refractive Index (RI) Detector: A common detector for underivatized sugars and polyols.
  - Evaporative Light Scattering Detector (ELSD): Another option for detecting non-UV absorbing compounds.
  - Mass Spectrometry (MS): HPLC coupled with MS can provide higher sensitivity and specificity.
- Quantification: **Volemitol** is quantified by comparing the peak area of the sample with a calibration curve generated from authentic **volemitol** standards.

## Biosynthesis and Signaling Pathways

### Volemitol Biosynthetic Pathway

The proposed biosynthetic pathway for **volemitol** in fungi initiates from an intermediate of the pentose phosphate pathway, sedoheptulose-7-phosphate.



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Caption: Proposed biosynthetic pathway of **volemitol** from sedoheptulose-7-phosphate.

This pathway involves two key enzymatic steps:

- Reduction of Sedoheptulose-7-Phosphate: A putative **volemitol**-1-phosphate dehydrogenase is thought to catalyze the reduction of sedoheptulose-7-phosphate to **volemitol**-1-phosphate. The specific enzymes responsible for this step in fungi have not yet been fully characterized.
- Dephosphorylation of **Volemitol**-1-Phosphate: A phosphatase, likely a specific **volemitol**-1-phosphate phosphatase, is proposed to remove the phosphate group from **volemitol**-1-

phosphate to yield free **volemitol**.

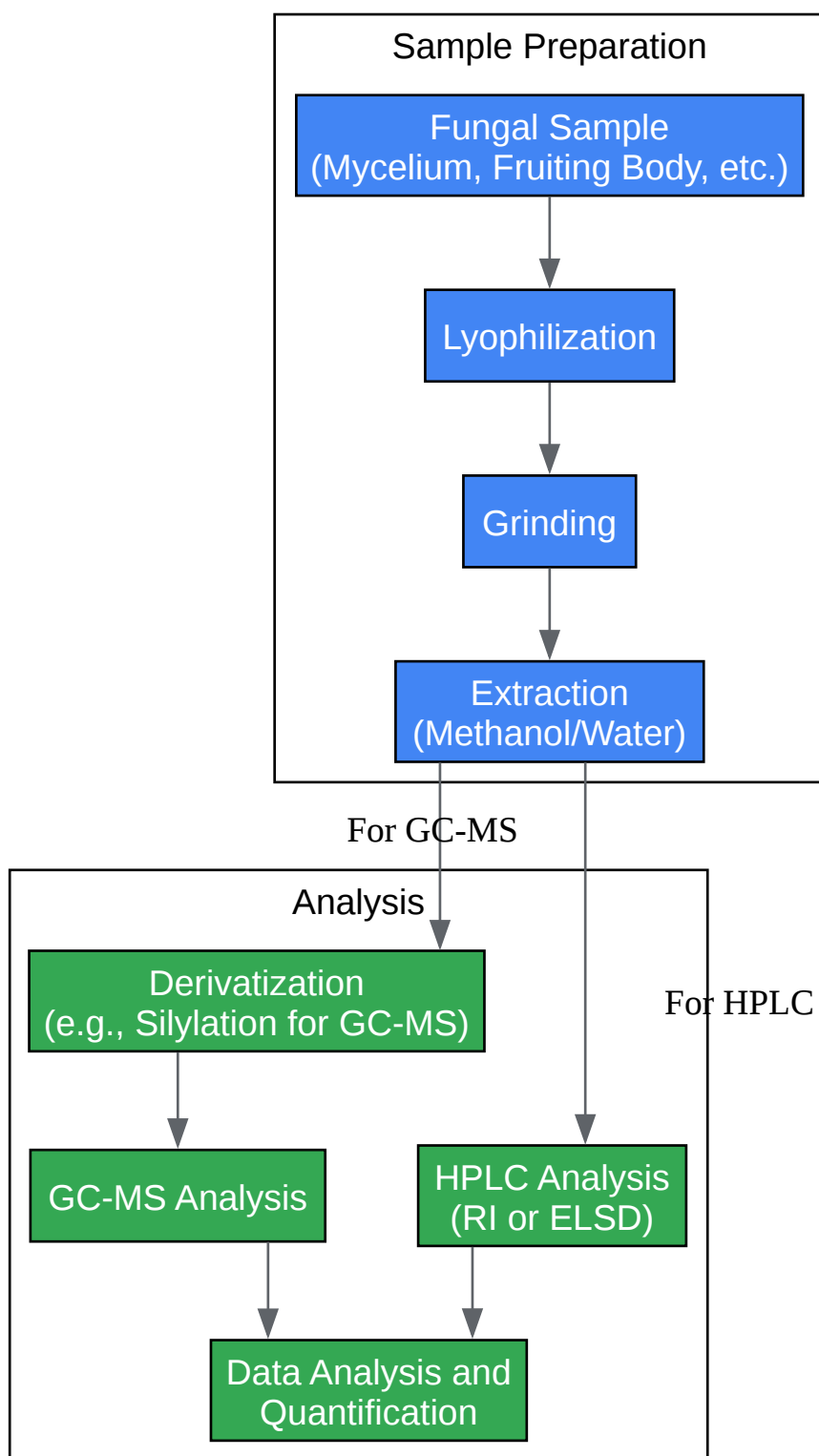
Further research is needed to identify and characterize the specific genes and enzymes involved in this pathway in different fungal species.

## Signaling Pathways

The direct involvement of **volemitol** in specific signaling pathways within fungi is not yet well-established. However, other polyols, such as mannitol, are known to play roles in stress tolerance, including protection against oxidative stress. It is plausible that **volemitol** may have similar functions. The regulation of **volemitol** biosynthesis and its potential interaction with stress-responsive signaling cascades represent an important area for future investigation.

## Experimental Workflows

The following diagram illustrates a typical workflow for the analysis of **volemitol** in fungal samples.



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- To cite this document: BenchChem. [Volemitol in Fungi: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209155#volemitol-distribution-in-fungal-species]

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